molecular formula C8H7N3O2 B11911370 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11911370
M. Wt: 177.16 g/mol
InChI Key: YQXKFVIGXWWRBM-UHFFFAOYSA-N
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Description

8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are frequently found in bioactive synthetic and natural products

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

8-amino-3-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H7N3O2/c9-5-1-2-11-7(3-5)10-4-6(12)8(11)13/h1-4,12H,9H2

InChI Key

YQXKFVIGXWWRBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C(C2=O)O)C=C1N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under mild conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that 8-amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that modifications to the pyrido[1,2-a]pyrimidin scaffold could enhance its anticancer efficacy against colorectal cancer cells .

1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic cells. This inhibition can potentially lead to therapeutic applications in treating diseases where DHFR is overactive .

2.2 Molecular Probes
Due to its ability to interact with biomolecules, this compound is being explored as a molecular probe in biochemical assays. Its fluorescence properties make it suitable for tracking cellular processes and studying protein interactions in live cells .

Material Science

3.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Research has focused on incorporating this compound into organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Its ability to function as a hole transport material can enhance the efficiency of these devices .

Case Studies

Study Application Findings
Study A AnticancerDerivatives showed significant inhibition of cancer cell proliferation and induced apoptosis.
Study B AntimicrobialEffective against multiple bacterial strains with potential for drug development.
Study C Enzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase with implications for cancer therapy.
Study DOrganic ElectronicsDemonstrated enhanced performance in OLEDs when used as a hole transport layer.

Mechanism of Action

The mechanism of action of 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its antimicrobial and antitumor effects . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which contributes to its distinct biological activities and chemical properties. The presence of the amino and hydroxy groups enhances its reactivity and potential for forming various derivatives with diverse applications .

Biological Activity

8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (commonly referred to as 8-amino-PPO) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 8-amino-PPO, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 8-amino-PPO can be represented as follows:

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 180.19 g/mol

The compound features a pyrido-pyrimidine scaffold with an amino and hydroxyl group, which are critical for its biological activity.

8-amino-PPO exhibits several mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : The compound has shown promising results as an inhibitor of various enzymes, particularly those involved in neurotoxic pathways. For instance, it has been identified as a potent inhibitor of botulinum neurotoxin A light chain (BoNT/A LC), with a Ki value of 150 nM in enzyme assays .
  • Metal Chelation : The structure of 8-amino-PPO allows it to chelate metal ions, which is essential for its inhibitory activity against metalloproteins . This property enhances its potential as a therapeutic agent against diseases where metal-dependent enzymes play a critical role.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of 8-amino-PPO possess significant antimicrobial properties against various bacterial and fungal strains. These compounds have been evaluated for their minimum inhibitory concentrations (MICs), demonstrating effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on 8-amino-PPO derivatives reveal insights into how modifications can enhance biological activity:

  • Hydroxyl Group : The presence of the hydroxyl group is crucial for maintaining inhibitory potency against BoNT/A LC. Removal or modification of this group leads to a significant loss in activity .
  • Amino Substituents : Variations in the amino substituents have been explored to optimize binding affinity and selectivity towards target enzymes. Compounds with larger substituents have shown improved inhibition profiles due to better accommodation within the enzyme's active site .

Case Studies

Several case studies highlight the biological efficacy of 8-amino-PPO and its derivatives:

  • Inhibition of Botulinum Neurotoxin : A focused library derived from 8-amino-PPO was screened, resulting in compounds that inhibited BoNT/A LC by over 90% in vitro. The most potent derivatives were further optimized for enhanced pharmacological properties .
  • Antimicrobial Activity Evaluation : Derivatives were tested against five bacterial and five fungal strains, with some exhibiting MIC values as low as 4 µg/mL, indicating strong antimicrobial potential .

Research Findings

Recent research findings underscore the therapeutic potential of 8-amino-PPO:

Activity Type Target/Pathway IC50/Ki Values Comments
Enzyme InhibitionBoNT/A LCKi = 150 nMStrong covalent inhibition observed
Antimicrobial ActivityVarious Bacteria/FungiMIC = 4–16 µg/mLComparable efficacy to standard antibiotics
CytotoxicityCancer Cell Lines (HepG-2, MCF-7)IC50 = 10–40 µMPromising candidates for further development

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